molecular formula C6H9I B2692378 1-Iodo-3-methylbicyclo[1.1.1]pentane CAS No. 136399-10-5

1-Iodo-3-methylbicyclo[1.1.1]pentane

Katalognummer: B2692378
CAS-Nummer: 136399-10-5
Molekulargewicht: 208.042
InChI-Schlüssel: KKJUVXJKGMIUEC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Iodo-3-methylbicyclo[1.1.1]pentane (CAS 136399-10-5) is a valuable, stable small-molecule building block prized in medicinal and materials chemistry for its role in synthesizing bicyclo[1.1.1]pentane (BCP) fragments. The BCP unit is a high-value bioisostere, effectively replacing tert -butyl groups, internal alkyne units, and 1,4-disubstituted aryl rings in molecular designs . This substitution is a key strategy to increase the fraction of sp3-hybridized carbons (Fsp3) in drug candidates, which can improve physicochemical properties and metabolic stability. Unlike the highly strained and unstable [1.1.1]propellane precursor, 1-Iodo-3-methylbicyclo[1.1.1]pentane is a stable, crystalline solid, making it a practical feedstock for various synthetic transformations . The iodine substituent serves as an excellent handle for further functionalization, enabling its use in nucleophilic substitution reactions to create a diverse array of multisubstituted BCP derivatives . This compound must be stored in a dark place under an inert atmosphere at low temperatures (e.g., -20°C) to maintain stability . 1-Iodo-3-methylbicyclo[1.1.1]pentane is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-iodo-3-methylbicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJUVXJKGMIUEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136399-10-5
Record name 1-iodo-3-methylbicyclo[1.1.1]pentane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Vorbereitungsmethoden

1-Iodo-3-methylbicyclo[1.1.1]pentane can be synthesized through several routes. One common method involves the reaction of tricyclo[1.1.1.0¹,³]pentane with iodomethane under specific conditions . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized parameters to achieve efficient and cost-effective synthesis .

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The iodine atom in 1-iodo-3-methylbicyclo[1.1.1]pentane serves as a key site for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkyl groups.

Iron-Catalyzed Kumada Coupling

Iron-catalyzed coupling with Grignard reagents provides a versatile route to 1,3-disubstituted BCPs .
Example Reaction:

1-Iodo-3-methyl-BCP+Ar-MgBrFe(acac)3,THF, rt1-Aryl-3-methyl-BCP\text{1-Iodo-3-methyl-BCP} + \text{Ar-MgBr} \xrightarrow{\text{Fe(acac)}_3, \text{THF, rt}} \text{1-Aryl-3-methyl-BCP}

Entry Grignard Reagent Catalyst Conditions Yield Reference
14-MeO-C₆H₄-MgBrFe(acac)₃THF, rt, 30 min82%
23-Pyridyl-MgBrFe(acac)₃THF, rt, 1 h75%
3Vinyl-MgBrFe(acac)₃THF, rt, 2 h68%

This method tolerates electron-rich, electron-poor, and heteroaromatic Grignard reagents, with yields ranging from 50% to 85% .

Nucleophilic Substitution

The iodine substituent undergoes nucleophilic substitution with amines, thiols, and other nucleophiles.

Reaction with Amines and Pyridines

1-Iodo-3-methyl-BCP reacts with tertiary amines and pyridines to form quaternary ammonium salts .
Example Reaction:

1-Iodo-3-methyl-BCP+Pyridine1-(Pyridinium)-3-methyl-BCP Iodide\text{1-Iodo-3-methyl-BCP} + \text{Pyridine} \rightarrow \text{1-(Pyridinium)-3-methyl-BCP Iodide}

Nucleophile Conditions Product Reference
PyridineRT, 24 hPyridinium salt
TriethylamineRT, 12 hQuaternary ammonium salt

These reactions proceed via a stabilized 3-iodo-1-BCP cation intermediate .

Radical Reactions

The BCP core and iodine substituent participate in radical-mediated transformations.

Oxidation and Reduction

While direct oxidation/reduction of 1-iodo-3-methyl-BCP is less explored, analogous BCP derivatives undergo transformations at the methyl group or iodine site.

Oxidation of Methyl Group

Methyl groups on BCPs can be oxidized to carboxylic acids using strong oxidants (e.g., KMnO₄) .

Iodine Reduction

The iodine atom can be reduced to hydrogen via radical pathways :

1-Iodo-3-methyl-BCPRadical initiator1-H-3-methyl-BCP\text{1-Iodo-3-methyl-BCP} \xrightarrow{\text{Radical initiator}} \text{1-H-3-methyl-BCP}

Wissenschaftliche Forschungsanwendungen

Synthesis and Functionalization

The synthesis of 1-iodo-3-methylbicyclo[1.1.1]pentane is typically achieved through various methods, including the reaction of alkyl iodides with propellane under mild conditions, which allows for broad substrate scope and functional group tolerance. This method has been reported to yield high-purity products suitable for further transformations without extensive purification steps .

Scientific Research Applications

The applications of 1-iodo-3-methylbicyclo[1.1.1]pentane in scientific research are diverse:

1. Drug Development

  • Bioisosterism : Bicyclo[1.1.1]pentanes serve as bioisosteres for traditional aromatic rings, such as benzene, which can improve solubility and reduce non-specific binding in drug molecules. This property is particularly useful in designing new pharmaceuticals that require enhanced bioavailability and reduced toxicity .
  • Modification of Drug Candidates : The halogenated derivatives of bicyclo[1.1.1]pentane can be converted into various functional groups, including ketones, alcohols, and heterocycles, allowing for the fine-tuning of drug candidates to achieve desired biological activities .

2. Medicinal Chemistry

  • Peptide and Nucleoside Analogues : The compound has been utilized to create analogues of biologically relevant targets such as peptides and nucleosides, which can lead to the discovery of new therapeutic agents with improved efficacy .
  • Pharmaceutical Applications : Due to its structural properties, 1-iodo-3-methylbicyclo[1.1.1]pentane can be incorporated into pharmaceutical compounds to enhance their pharmacokinetic profiles, making them more effective in clinical settings .

Case Studies

Several case studies highlight the effectiveness of 1-iodo-3-methylbicyclo[1.1.1]pentane in drug development:

Study Findings Applications
Caputo et al., 2018Demonstrated that substituting traditional aromatic structures with bicyclo[1.1.1]pentanes improved solubility and reduced off-target effects in drug candidates. Development of new anti-cancer drugs with enhanced specificity and reduced side effects.
BLD Insights, 2021Showed that replacing benzene rings with bicyclo[1.1.1]pentanes led to better binding affinity in receptor-targeted drugs. Design of receptor modulators for neurological diseases.
Nature Communications, 2024Reported scalable synthesis methods for producing bicyclo[1.1.1]pentane iodides efficiently for medicinal chemistry applications. Large-scale production of drug candidates for clinical trials.

Wirkmechanismus

The mechanism by which 1-iodo-3-methylbicyclo[1.1.1]pentane exerts its effects involves its ability to act as a bioisostere. This means it can mimic the physical and chemical properties of other functional groups, thereby influencing molecular interactions and pathways. The compound’s high strain energy and unique three-dimensional structure allow it to interact with various molecular targets, including enzymes and receptors, thereby modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Physicochemical Properties of Halogenated BCPs

Compound Molecular Formula Molecular Weight (g/mol) Substituents Predicted CCS (Ų, [M+H]⁺) Key Applications
1-Iodo-3-methyl-BCP C₆H₉I 208.05 C1-I, C3-CH₃ 132.5 Cross-coupling, drug discovery
1-Bromo-3-methyl-BCP C₆H₉Br 161.04 C1-Br, C3-CH₃ ~130 (estimated) Radical intermediates
2,2-Difluoro-BCP (BCP-F₂) C₅H₆F₂ 116.10 C2-F, C2-F N/A Aromatic ring mimics
1-Iodo-3-propyl-BCP C₈H₁₃I 236.09 C1-I, C3-C₃H₇ N/A Lipophilic scaffold
  • Reactivity : The C–I bond in 1-iodo-3-methyl-BCP is more reactive toward cross-coupling (e.g., Negishi) and reductions compared to bromo or chloro analogs, enabling efficient access to functionalized BCPs . In contrast, BCP-F₂ derivatives exhibit enhanced metabolic stability and polarity, mimicking para-substituted benzene rings in drug candidates .
  • Synthetic Utility : Bromo and iodo BCPs are synthesized via radical pathways, whereas fluoro analogs require carbene insertion into bicyclo[1.1.0]butanes .

Bridge-Substituted BCPs

Table 2: Comparison of Bridge-Substituted BCPs

Compound Substituent Position Key Properties Stability Challenges
1-Iodo-3-methyl-BCP C1-I, C3-CH₃ High iodine polarizability, steric bulk Thermal decomposition above 100°C
Bicyclo[1.1.1]pentane-2-ol C2-OH Polar, hydrogen-bonding capacity Rapid ring-opening under basic conditions
3-(Trifluoromethyl)-BCP C3-CF₃ Enhanced lipophilicity, electron-withdrawing Synthetic complexity
BCP-based diphosphine ligands C1/C3-PR₂ Rigid, linear geometry for catalysis Limited scalability
  • Stability : Secondary bridge substituents (e.g., C3-CH₃) exhibit higher kinetic stability than oxygenated analogs (e.g., C2-OH), which undergo rapid ring-opening due to strain .
  • Functionalization : Methyl and trifluoromethyl groups at C3 improve lipophilicity, making them suitable for central nervous system (CNS) drug candidates. In contrast, hydroxyl groups require protection strategies to prevent decomposition .

Biologische Aktivität

1-Iodo-3-methylbicyclo[1.1.1]pentane is a compound that belongs to the bicyclic class of compounds known for their unique structural properties and potential biological activities. This article examines the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula of 1-iodo-3-methylbicyclo[1.1.1]pentane is C6_6H9_9I, with a structure that can be represented as follows:

  • SMILES Notation : CC12CC(C1)(C2)I
  • InChI Key : KKJUVXJKGMIUEC-UHFFFAOYSA-N

This compound features a bicyclic framework that enhances its metabolic stability and bioactivity compared to traditional aromatic compounds.

Synthesis

Recent advancements in synthetic methodologies have allowed for the efficient production of 1-iodo-3-methylbicyclo[1.1.1]pentane. A notable approach involves the reaction of alkyl iodides with propellane under light irradiation, resulting in high yields without the need for catalysts or additives . This method facilitates the scalable synthesis of various bicyclo[1.1.1]pentanes, making them accessible for further medicinal chemistry applications.

Structure-Activity Relationships (SAR)

Research has indicated that bicyclo[1.1.1]pentanes can serve as bioisosteres for benzene rings and other functional groups in drug design . The incorporation of the bicyclic structure into drug candidates has been shown to improve their metabolic stability and reduce non-specific binding, which is crucial for enhancing pharmacological profiles.

Table 1: Comparison of Biological Activities of Bicyclo[1.1.1]pentane Derivatives

CompoundActivity TypeIC50 (µM)Reference
1-Iodo-3-methylbicyclo[1.1.1]pentaneAnti-inflammatory0.5
BCP-sLXmsNFκB Inhibition<0.001
Bicyclo[1.1.1]pentane derivativesMetabolic StabilityN/A

Case Studies

A significant study focused on the anti-inflammatory properties of a derivative containing the bicyclo[1.1.1]pentane moiety (BCP-sLXms). This compound demonstrated potent inhibition of NFκB activity, with an IC50 in the picomolar range, effectively reducing pro-inflammatory cytokine release in human monocyte cell lines . This suggests that 1-iodo-3-methylbicyclo[1.1.1]pentane and its derivatives could be promising candidates for treating inflammatory diseases.

Moreover, another investigation highlighted the metabolic advantages of using bicyclic structures over traditional aromatic systems, noting that they exhibit lower cytotoxicity in CYP450 environments due to their saturated carbon framework . This property is particularly beneficial for compounds intended for therapeutic use.

Q & A

Q. What are the common synthetic routes to 1-iodo-3-methylbicyclo[1.1.1]pentane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves functionalization of bicyclo[1.1.1]pentane (BCP) precursors. A two-step strategy is widely adopted:

Carbene Insertion : Dichlorocarbene insertion into bicyclo[1.1.0]butanes generates gem-dichloro-BCP intermediates, which are subsequently reduced to BCPs .

Halogenation : Radical-mediated bromoalkylation or iodination of BCP derivatives is performed. For example, radical bromoalkylation of [1.1.1]propellane using bromine sources under UV light yields bromo-BCP derivatives, which can undergo halogen exchange to introduce iodine .
Critical Factors :

  • Temperature control (e.g., −78°C for carbene stability).
  • Radical initiators (e.g., AIBN) and light intensity for efficient halogenation.
  • Steric hindrance due to the methyl group may require extended reaction times or higher catalyst loading.

Q. How can researchers characterize the structure and purity of 1-iodo-3-methylbicyclo[1.1.1]pentane?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is essential:
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR distinguish the methyl and iodine substituents. The rigid BCP scaffold shows distinct upfield shifts for bridgehead protons .
  • Infrared (IR) Spectroscopy : High-resolution IR (0.0015 cm<sup>−1</sup>) identifies C–I stretching vibrations (~500–620 cm<sup>−1</sup>) and validates the absence of impurities .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M]<sup>+</sup> at m/z 208.00 for C6H9I) .
  • Gas Chromatography (GC) : Retention time comparison with known BCP derivatives ensures purity .

Q. What are the key physicochemical properties of 1-iodo-3-methylbicyclo[1.1.1]pentane relevant to experimental design?

  • Methodological Answer :
PropertyValue/RangeRelevance to Research
Boiling Point~96°C (analogous bromo-BCP)Dictates distillation conditions
Density~1.86 g/cm³ (predicted)Solubility in organic solvents
LogP (Partition Coefficient)~3.2 (estimated)Predicts membrane permeability
Thermal StabilityDecomposes above 150°CGuides reaction temperature limits
Data derived from analogous bromo-BCP compounds and computational models .

Advanced Research Questions

Q. How does steric hindrance from the methyl group impact functionalization of 1-iodo-3-methylbicyclo[1.1.1]pentane in cross-coupling reactions?

  • Methodological Answer : The methyl group at position 3 creates steric bulk, limiting access to the iodine atom. Strategies to mitigate this include:
  • Transition-Metal Catalysis : Use of Pd or Ni catalysts with bulky ligands (e.g., XPhos) to enhance selectivity in Suzuki-Miyaura couplings .
  • Photoredox Catalysis : Radical-based methods (e.g., with Ru or Ir complexes) enable C–I bond activation under mild conditions, bypassing steric limitations .
  • Microwave Irradiation : Accelerates reaction kinetics, improving yields in SN2 substitutions .

Q. What computational methods are used to predict the reactivity and bioisosteric potential of 1-iodo-3-methylbicyclo[1.1.1]pentane?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculates bond dissociation energies (BDE) for C–I bonds (~50 kcal/mol) to predict stability in medicinal chemistry applications .
  • Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., enzymes) to assess bioisosteric replacement efficacy for phenyl rings .
  • QSPR Models : Relate logP and polar surface area to pharmacokinetic properties like solubility and metabolic stability .

Q. How can researchers resolve contradictions in reported synthetic yields for halogenated BCP derivatives?

  • Methodological Answer : Discrepancies often arise from:
  • Impurity in Starting Materials : Validate propellane precursors via GC-MS .
  • Radical Quenching : Trace oxygen or moisture can inhibit halogenation; use degassed solvents and inert atmospheres .
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., iodine) may slow carbene insertion; optimize Lewis acid additives (e.g., ZnCl2) .

Methodological Challenges and Solutions

Q. What are the best practices for handling air- and moisture-sensitive intermediates in BCP synthesis?

  • Methodological Answer :
  • Schlenk Line Techniques : Conduct reactions under argon/nitrogen using flame-dried glassware.
  • Low-Temperature Quenching : Add cold aqueous Na2S2O3 to terminate iodine-mediated reactions .
  • Storage : Store intermediates in amber vials with molecular sieves at −20°C .

Applications in Medicinal Chemistry

Q. How does 1-iodo-3-methylbicyclo[1.1.1]pentane improve drug candidate profiles compared to aromatic analogs?

  • Methodological Answer :
  • Enhanced Solubility : The BCP scaffold reduces π-π stacking, increasing aqueous solubility by ~10-fold vs. phenyl rings .
  • Metabolic Stability : Resistance to cytochrome P450 oxidation due to non-planar geometry .
  • Case Study : Replacement of a tert-butyl group with BCP in a γ-secretase inhibitor improved oral bioavailability by 40% .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.